molecular formula C14H16BrNO2 B13719007 Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate

Cat. No.: B13719007
M. Wt: 310.19 g/mol
InChI Key: AQSQJBGCHZJHLW-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, with an ethyl ester group attached to the propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this specific compound, the starting materials would include 5-bromo-6-methylindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group on the indole ring can influence the compound’s binding affinity to various receptors and enzymes. The ester group can undergo hydrolysis to release the active indole moiety, which can then interact with cellular targets to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is unique due to the combination of the bromine atom, methyl group, and ester functionality. This combination enhances its reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

ethyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H16BrNO2/c1-3-18-14(17)5-4-10-8-16-13-6-9(2)12(15)7-11(10)13/h6-8,16H,3-5H2,1-2H3

InChI Key

AQSQJBGCHZJHLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=C(C(=C2)C)Br

Origin of Product

United States

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